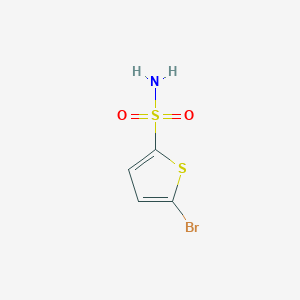

5-Bromothiophene-2-sulfonamide

Übersicht

Beschreibung

5-Bromothiophene-2-sulfonamide is a chemical compound with the empirical formula C4H4BrNO2S2 . It has a molecular weight of 242.11 g/mol . It is used in the synthesis of various compounds, including 5-(phenylthio)thiophene-2-sulfonamide, 5-bromothiophene-2-sulfonyl acetamide, and 5-arylthiophene-2-sulfonylacetamide derivatives . It is also used as a cationic surfactant in detergents, shampoos, and bath oils .

Synthesis Analysis

5-Bromothiophene-2-sulfonamide can be synthesized by reacting 5-bromothiophene-2-sulfonyl fluoride with ammonium hydroxide in 2-methyltetrahydrofuran . There are also studies that report a convenient approach for the synthesis of thiophene sulfonamide derivatives via Suzuki cross-coupling reaction .Molecular Structure Analysis

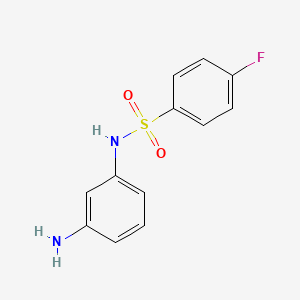

The molecular structure of 5-Bromothiophene-2-sulfonamide consists of a central sulfur atom, with two doubly bonded oxygens, that is also bonded to a nitrogen atom (existing as a substituted amine) and an aniline group . The InChI key for this compound is WXJQQLDICAOBJB-UHFFFAOYSA-N .Chemical Reactions Analysis

5-Bromothiophene-2-sulfonamide may be used to synthesize various compounds, including 5-(phenylthio)thiophene-2-sulfonamide, 5-bromothiophene-2-sulfonyl acetamide, and 5-arylthiophene-2-sulfonylacetamide derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Bromothiophene-2-sulfonamide include a molecular weight of 242.1 g/mol, a topological polar surface area of 96.8 Ų, and a complexity of 210 . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound is not readily biodegradable .Wissenschaftliche Forschungsanwendungen

Synthesis of Derivatives

5-Bromothiophene-2-sulfonamide can be used to synthesize various derivatives. For instance, it can be used to synthesize 5-(phenylthio)thiophene-2-sulfonamide and 5-bromothiophene-2-sulfonyl acetamide . These derivatives can have different properties and potential applications, expanding the utility of the original compound .

Preparation of 5-Arylthiophene-2-Sulfonamides

This compound can also be used in the preparation of 5-arylthiophene-2-sulfonamides. Some examples include 5-phenylthiophene-2-sulfonamide, 5-(3-cyno-5-(trifluoromethyl)phenyl)thiophene-2-sulfonamide, and 5-(3,5-bis(trifluoromethyl)phenyl)thiophene-2-sulfonamide . These compounds can have various applications in different fields .

Molecular Docking Studies

5-Bromothiophene-2-sulfonamide can be used in molecular docking studies. These studies can help elucidate the mechanism of inhibition of certain enzymes, providing valuable information for the design of new therapeutic agents .

Cerebrovasodilatation

5-Bromothiophene-2-sulfonamide has been associated with cerebrovasodilatation through the selective inhibition of the enzyme carbonic anhydrase . This could potentially have applications in the treatment of conditions related to blood flow in the brain .

Development of Therapeutic Agents

The study of 5-Bromothiophene-2-sulfonamide and its derivatives can contribute to the design of novel thiophene-based sulfonamide derived therapeutic agents that may be carbonic anhydrase inhibitors . These inhibitors can be used in the treatment of a variety of diseases .

Wirkmechanismus

While the specific mechanism of action for 5-Bromothiophene-2-sulfonamide is not mentioned in the search results, sulfonamides, in general, inhibit multiplication of bacteria by acting as competitive inhibitors of p-aminobenzoic acid in the folic acid metabolism cycle . Bacterial sensitivity is the same for the various sulfonamides, and resistance to one sulfonamide indicates resistance to all .

Eigenschaften

IUPAC Name |

5-bromothiophene-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrNO2S2/c5-3-1-2-4(9-3)10(6,7)8/h1-2H,(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXJQQLDICAOBJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)Br)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrNO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20361302 | |

| Record name | 5-Bromothiophene-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20361302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromothiophene-2-sulfonamide | |

CAS RN |

53595-65-6 | |

| Record name | 5-Bromo-2-thiophenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53595-65-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromothiophene-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20361302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide](/img/structure/B1270631.png)

![4-[(Tert-butylamino)sulfonyl]benzoic acid](/img/structure/B1270634.png)